1-(2-Bromopyridine-4-carbonyl)-4-phenylazepane
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Overview
Description
1-(2-Bromopyridine-4-carbonyl)-4-phenylazepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound features a bromopyridine moiety attached to the azepane ring, along with a phenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromopyridine-4-carbonyl)-4-phenylazepane typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via nucleophilic substitution reactions using 2-bromopyridine as a starting material.
Attachment of the Phenyl Group: The phenyl group can be attached through various coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or iodobenzene as reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromopyridine-4-carbonyl)-4-phenylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
1-(2-Bromopyridine-4-carbonyl)-4-phenylazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromopyridine-4-carbonyl)-4-phenylazepane involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity and specificity. The azepane ring provides structural stability and influences the compound’s overall conformation, affecting its biological activity.
Comparison with Similar Compounds
- 1-(2-Bromopyridine-4-carbonyl)-4-methylpiperazine
- 1-(2-Bromopyridine-4-carbonyl)pyrrolidine-3-carboxylic acid
Comparison: 1-(2-Bromopyridine-4-carbonyl)-4-phenylazepane is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to other similar compounds. The phenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-bromopyridin-4-yl)-(4-phenylazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-17-13-16(8-10-20-17)18(22)21-11-4-7-15(9-12-21)14-5-2-1-3-6-14/h1-3,5-6,8,10,13,15H,4,7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRBIOXZBMVESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=CC(=NC=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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